molecular formula C11H14ClNO3 B5072435 2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B5072435
M. Wt: 243.68 g/mol
InChI Key: BEYXNJKMLCIXLW-UHFFFAOYSA-N
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Description

The compound “2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a methoxyethyl group, and an acetamide group. These groups are common in many organic compounds and have various applications in fields like medicine, agriculture, and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the chlorophenoxy, methoxyethyl, and acetamide groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The chlorophenoxy group might make the compound reactive with certain other chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be studied further for use in various fields like medicine, agriculture, or materials science .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYXNJKMLCIXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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